Enhanced Lipophilicity (XLogP3-AA) vs. Simpler Chloromethyl Pyrimidine Scaffolds
The target compound exhibits a computed XLogP3-AA of 1.3, which is significantly higher than that of 6-(chloromethyl)pyrimidin-4-ol (XLogP3-AA = -0.3) and 2-(chloromethyl)pyrimidin-4-ol (XLogP3-AA estimated -0.3 based on structural similarity ). This 1.6 log-unit increase in lipophilicity is attributable to the 4-methoxyphenoxymethyl substituent and is expected to improve membrane permeability in cellular assays, potentially reducing efflux liability compared to the more polar, unsubstituted chloromethyl pyrimidine cores.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 6-(Chloromethyl)pyrimidin-4-ol: -0.3 |
| Quantified Difference | ΔXLogP3-AA = 1.6 (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14/2025.09.15) |
Why This Matters
Higher LogP facilitates passive membrane diffusion, a critical parameter when selecting building blocks for cell-permeable probe design or oral drug candidate synthesis.
- [1] PubChem. (2026). 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol. Compound Summary CID 135445560. View Source
- [2] PubChem. (2026). 6-(Chloromethyl)pyrimidin-4-ol. Compound Summary CID 135674623. View Source
- [3] PubChem. (2026). 6-(Chloromethyl)-2-methylpyrimidin-4-ol. Compound Summary CID 135464838. View Source
